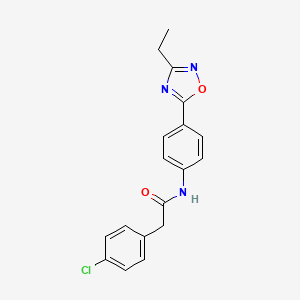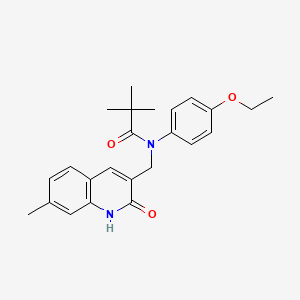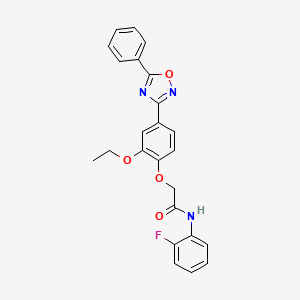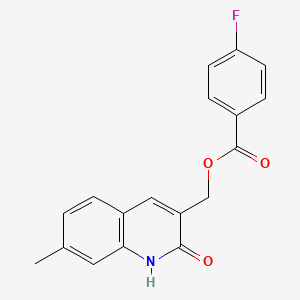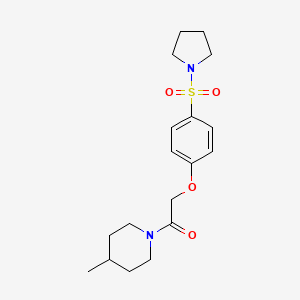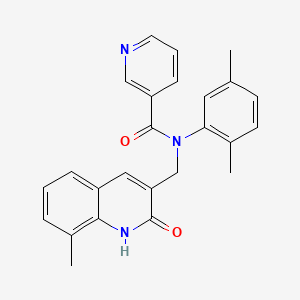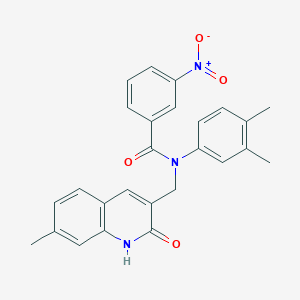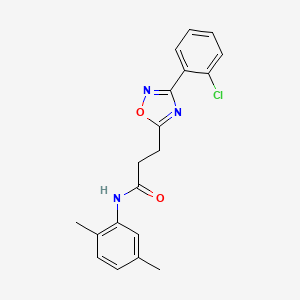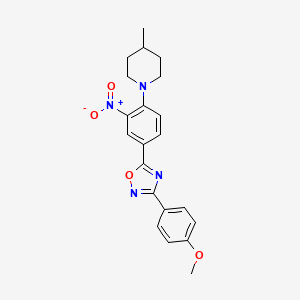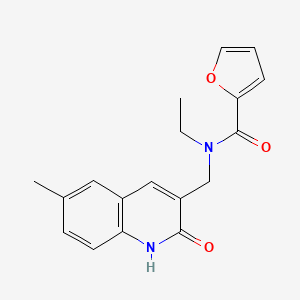
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide, also known as EHP-101, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EHP-101 has been found to exhibit anti-inflammatory, neuroprotective, and analgesic effects, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Antimalarial Applications
Quinoline derivatives, including our compound of interest, have been found to exhibit significant antimalarial activity . They are used in the development of drugs to treat malaria, a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .
Antimicrobial Applications
Quinoline derivatives are known to exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are used in the development of drugs to treat a variety of infections, including urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Anticancer Applications
Quinoline derivatives have been found to exhibit anticancer activity . They are used in the development of drugs to treat various types of cancer. The anticancer activity of quinoline derivatives is believed to be due to their ability to inhibit DNA synthesis .
Antidepressant and Anticonvulsant Applications
Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities . They are used in the development of drugs to treat conditions such as depression and epilepsy .
Antiviral Applications
Quinoline derivatives have been found to exhibit antiviral activity . They are used in the development of drugs to treat various viral infections .
Anti-inflammatory Applications
Quinoline derivatives have been found to exhibit anti-inflammatory activity . They are used in the development of drugs to treat various inflammatory conditions .
Antihypertensive Applications
Quinoline derivatives have been found to exhibit antihypertensive activity . They are used in the development of drugs to treat high blood pressure .
Use in Organic Synthesis
Quinoline derivatives are highly valuable building blocks in organic synthesis . They are used in the synthesis of various organic compounds, including fluorescent halide-sensitive quinolinium dyes and fluorescent probes for determination of chloride in biological systems .
Mecanismo De Acción
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The mode of action can depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their wide range of biological activities . For instance, they can inhibit DNA synthesis, which can affect the replication and survival of bacteria .
Pharmacokinetics
The need for novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects has been highlighted . Quinoline derivatives are known to exhibit good antimicrobial activity against various microbial species .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-hiv effects .
Action Environment
The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . This suggests that the compound’s action, efficacy, and stability can be influenced by various factors, including its chemical structure and the conditions under which it is used.
Propiedades
IUPAC Name |
N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-20(18(22)16-5-4-8-23-16)11-14-10-13-9-12(2)6-7-15(13)19-17(14)21/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJODBEFSUDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

